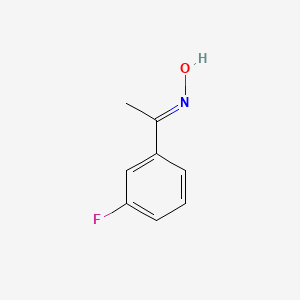

N-(1-(3-Fluorophenyl)ethylidene)hydroxylamine

Description

Contextualization of Oxime Functionality in Contemporary Synthetic Chemistry

The oxime functional group, characterized by the RR'C=N-OH moiety, is a cornerstone in modern synthetic chemistry. Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). chemicalbook.com They exhibit greater stability compared to analogous imines, particularly against hydrolysis, making them robust intermediates in multi-step syntheses. chemicalbook.com

The versatility of the oxime group is one of its most valuable attributes. It can be readily converted into other important functional groups; for instance, oximes can be reduced to form primary amines or undergo the classic Beckmann rearrangement to yield amides. Furthermore, the oxime moiety serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmacologically active molecules. google.com Their ability to act as ligands for metal ions has also been exploited in analytical chemistry and materials science. chemicalbook.com In medicinal chemistry, the oxime functional group is a recognized pharmacophore, present in a number of FDA-approved drugs, including antibiotics and antidotes for nerve agent poisoning. cymitquimica.comechemi.com

Significance of Fluorine Substitution in Aryl Systems on Chemical Reactivity and Structure

The substitution of a hydrogen atom with fluorine on an aryl ring profoundly alters the molecule's electronic properties, structure, and reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bonds of the ring (a negative inductive effect, -I). Simultaneously, the lone pairs of electrons on the fluorine atom can be donated back into the pi-system of the aromatic ring (a positive mesomeric or resonance effect, +M).

This duality of strong inductive withdrawal and weaker resonance donation modifies the electron density of the aryl ring. It generally deactivates the ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present. The specific placement of the fluorine atom (ortho, meta, or para) directs the regioselectivity of these reactions. In the case of Ethanone (B97240), 1-(3-fluorophenyl)-, oxime, the fluorine at the meta position primarily exerts its strong inductive effect, influencing the reactivity of the aromatic ring. In medicinal chemistry, the introduction of fluorine can enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve its pharmacokinetic profile.

Historical and Current Research Trajectories for Aryl Ethanone Oxime Compounds

Historically, the formation of oximes from aryl ketones, such as acetophenone (B1666503) derivatives, was a classical method for the identification and purification of the parent carbonyl compounds, as oximes are often crystalline solids with sharp melting points.

In contemporary research, aryl ethanone oximes are valued as highly versatile synthetic intermediates. Their research trajectory has moved from simple derivatives to complex, functionalized molecules designed for specific applications. Current research focuses on using these compounds as building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, the trifluoromethyl analog, 1-[3-(trifluoromethyl)phenyl]ethanone oxime, is a key intermediate in the production of the agrochemical trifloxystrobin. google.com Research has also explored the synthesis of various substituted aryl ethanone oximes, including those with chloro, bromo, and amino groups, to create libraries of compounds for biological screening or as precursors for complex heterocyclic systems. researchgate.netmdpi.com The development of new synthetic methods for their efficient and high-purity preparation remains an active area of investigation. google.com

Scope and Academic Relevance of Ethanone, 1-(3-fluorophenyl)-, Oxime Studies

Ethanone, 1-(3-fluorophenyl)-, oxime, is a subject of academic study due to the specific combination of its functional groups. While detailed research on this exact molecule is not as extensive as its trifluoromethyl or para-fluoro analogs, its importance lies in its role as a specialized building block. The presence of the meta-fluoro substituent provides a specific electronic and steric profile that chemists can exploit to fine-tune the properties of a target molecule.

Its academic relevance is demonstrated by its utility in creating more complex structures with potential biological activity. The fluorinated phenyl ring combined with the reactive oxime handle allows for diverse chemical transformations. It serves as a model compound for studying the effects of meta-fluorine substitution on reaction mechanisms and as an intermediate for synthesizing novel drug candidates or materials. The study of related fluorinated and halogenated aryl ethanone oximes highlights the broader academic interest in this class of compounds for developing new synthetic methodologies and bioactive agents. cymitquimica.comresearchgate.net

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Ethanone, 1-(4-fluorophenyl)-, oxime | C₈H₈FNO | 153.15 | 329-79-3 cymitquimica.comechemi.com |

| Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | C₉H₈F₃NO | 203.16 | 99705-50-7 nist.gov |

| Compound Class | Research Focus | Key Findings/Applications | Reference |

|---|---|---|---|

| Trifluoromethyl Phenyl Ethanone Oximes | Process Chemistry & Agrochemicals | Development of high-purity synthesis routes for use as a key intermediate for the fungicide trifloxystrobin. | google.comwipo.int |

| Fluorinated Oxime Drugs | Medicinal Chemistry & Molecular Dynamics | Fluorination can enhance lipophilicity and blood-brain barrier penetration, potentially improving the efficacy of drugs like AChE reactivators. | |

| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives | Antibacterial Drug Development | Certain derivatives show potent inhibition against clinically isolated strains of MRSA and VRSA. | mdpi.com |

| Fluoroalkyl-containing Oximes | Synthetic Methodology & Stability Analysis | Investigation into synthesis, isomerization, hydration, and thermal decomposition of complex fluorinated oximes. | researchgate.net |

Properties

CAS No. |

329-54-4 |

|---|---|

Molecular Formula |

C8H8FNO |

Molecular Weight |

153.15 g/mol |

IUPAC Name |

N-[1-(3-fluorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8FNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3 |

InChI Key |

FVJZWDSOLXGOIY-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Stereochemical Investigations and Isomerism of Ethanone, 1 3 Fluorophenyl , Oxime

Geometric Isomerism (E/Z) and Configurational Dynamics

The presence of a C=N double bond in Ethanone (B97240), 1-(3-fluorophenyl)-, oxime, where the carbon atom is bonded to two different groups (a 3-fluorophenyl group and a methyl group) and the nitrogen is bonded to a hydroxyl group and has a lone pair of electrons, results in the existence of two geometric isomers. These isomers are designated using the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

For Ethanone, 1-(3-fluorophenyl)-, oxime:

On the carbon atom of the C=N bond, the 3-fluorophenyl group has a higher priority than the methyl group.

On the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

The two isomers are therefore:

(Z)-isomer: The higher priority groups (3-fluorophenyl and hydroxyl) are on the same side (Zusammen) of the double bond.

(E)-isomer: The higher priority groups are on opposite sides (Entgegen) of the double bond.

Standard synthesis of ketoximes from the corresponding ketone and hydroxylamine (B1172632) typically yields a mixture of both E and Z isomers. misuratau.edu.lyresearchgate.net For the closely related acetophenone (B1666503) oxime, studies have shown that the reaction produces a mixture with the E-isomer as the major product, in a ratio of approximately 8:1. misuratau.edu.ly This preference is attributed to the greater thermodynamic stability of the E-isomer, where the larger phenyl group is positioned opposite to the hydroxyl group, minimizing steric hindrance. misuratau.edu.ly It is highly probable that Ethanone, 1-(3-fluorophenyl)-, oxime follows a similar pattern, with the E-isomer being the thermodynamically favored and predominant product.

The differentiation and characterization of these isomers rely on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. nih.govrsc.org For instance, Nuclear Overhauser Effect (NOE) NMR experiments can be used to determine the spatial proximity of protons to the oxime -OH group, allowing for unambiguous assignment of the E and Z configuration. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the isomers and predict their NMR spectra, further aiding in their identification. nih.govrsc.org

Table 1: Isomers of Ethanone, 1-(3-fluorophenyl)-, oxime

| Isomer Configuration | Description of Substituent Arrangement | Relative Stability (Predicted) |

| (E)-Ethanone, 1-(3-fluorophenyl)-, oxime | The high-priority 3-fluorophenyl group and the hydroxyl group are on opposite sides of the C=N double bond. | More stable (major isomer) |

| (Z)-Ethanone, 1-(3-fluorophenyl)-, oxime | The high-priority 3-fluorophenyl group and the hydroxyl group are on the same side of the C=N double bond. | Less stable (minor isomer) |

Stereoselective Synthesis of Oxime Isomers

While standard oximation procedures typically result in a mixture of geometric isomers, various strategies can be employed to achieve stereoselective synthesis, favoring the formation of one isomer over the other. researchgate.net The choice of reaction conditions, including solvent, temperature, and catalysts, can significantly influence the kinetic versus thermodynamic control of the reaction, thereby altering the E/Z ratio of the product.

One effective method for obtaining a pure isomer involves the separation of a pre-existing E/Z mixture. A notable process for stereoselectively obtaining the E-isomer of aryl alkyl oximes involves treating a solution of an E/Z mixture with a protic or Lewis acid under anhydrous conditions. This leads to the selective precipitation of the E-isomer as a stable immonium complex or salt. The less stable Z-isomer remains in solution. The precipitated E-isomer salt can then be isolated by filtration and neutralized with a mild base to yield the pure E-oxime.

Table 2: General Approach for Stereoselective Synthesis of (E)-Aryl Alkyl Oximes

| Step | Procedure | Purpose |

| 1 | Dissolve E/Z mixture of the oxime in an anhydrous organic solvent (e.g., diethyl ether). | Prepare for selective precipitation. |

| 2 | Treat the solution with an anhydrous acid (e.g., HCl gas). | Formation of the immonium salt; the E-isomer salt is typically less soluble and precipitates. |

| 3 | Isolate the precipitate by filtration. | Separate the solid E-isomer salt from the Z-isomer in the filtrate. |

| 4 | Neutralize the isolated salt with a dilute aqueous base (e.g., NaHCO₃). | Regenerate the free oxime, yielding the pure E-isomer. |

This method leverages the differential stability and reactivity of the E and Z isomers upon protonation. While this specific procedure has been documented for various aryl alkyl oximes, its direct application to Ethanone, 1-(3-fluorophenyl)-, oxime would be a logical extension for isolating the thermodynamically favored E-isomer.

Interconversion Mechanisms between E and Z Isomers

The E and Z isomers of an oxime are not static and can interconvert under certain conditions, eventually reaching a thermodynamic equilibrium. This process, known as E/Z isomerization, can be induced by heat, light (photochemical isomerization), or catalysis by acids or the reagents used in their synthesis. researchgate.netunibo.it

The most common mechanism for interconversion in ketoximes involves acid catalysis. The process is believed to proceed through the following steps:

Protonation: The nitrogen atom of the oxime is protonated by an acid, forming a protonated oxime intermediate.

Rotation: The protonation of the nitrogen atom weakens the pi-character of the C=N double bond, lowering the rotational energy barrier. This allows for rotation around the C-N bond.

Deprotonation: Loss of a proton from the rotated intermediate can lead to the formation of the other isomer.

The position of the equilibrium is dependent on temperature and the specific reaction conditions. researchgate.net The reagents used for the synthesis of oximes, such as hydroxylamine hydrochloride, can themselves act as catalysts for the interconversion, meaning the final isomer ratio is often a reflection of the thermodynamic equilibrium under the given reaction conditions. researchgate.net The greater stability of the E-isomer for aryl alkyl ketoximes suggests that at equilibrium, this isomer will be the predominant species.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the connectivity and chemical environment of each atom in Ethanone (B97240), 1-(3-fluorophenyl)-, oxime can be established.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For Ethanone, 1-(3-fluorophenyl)-, oxime, the spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the oxime hydroxyl proton, the aromatic protons of the fluorophenyl ring, and the methyl group protons. rsc.org

A characteristic broad singlet is observed at a high chemical shift, around δ 9.9 ppm, which is attributable to the acidic proton of the oxime's hydroxyl (-NOH) group. rsc.org The protons on the 3-fluorophenyl ring appear as a complex multiplet pattern in the aromatic region, generally between δ 7.10 and 7.50 ppm. rsc.org A sharp singlet corresponding to the three equivalent protons of the methyl (-CH₃) group is found in the upfield region of the spectrum at approximately δ 2.30 ppm. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 9.9 | br s | 1H | N-OH |

| 7.50-7.10 | m | 4H | Aromatic-H |

| 2.30 | s | 3H | -CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum of Ethanone, 1-(3-fluorophenyl)-, oxime shows eight distinct carbon signals. rsc.org The carbon atom of the imine group (C=N) resonates at a characteristic downfield chemical shift of approximately δ 154.2 ppm. rsc.org The carbon atom directly bonded to the fluorine atom (C-F) is observed at around δ 159.3 ppm and may show splitting due to carbon-fluorine coupling. rsc.org The remaining aromatic carbons appear in the typical range of δ 116.5 to 130.9 ppm. rsc.org The methyl carbon (-CH₃) gives a signal in the upfield region at about δ 14.9 ppm. rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 159.3 | Ar-C-F |

| 154.2 | C=N |

| 130.9 | Ar-C |

| 129.5 | Ar-C |

| 125.3 | Ar-C |

| 124.4 | Ar-C |

| 116.5 | Ar-C |

| 14.9 | -CH₃ |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. It would show correlations between the adjacent protons on the 3-fluorophenyl ring, helping to assign their specific positions within the complex multiplet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. For instance, the proton signal at δ 2.30 ppm would show a cross-peak with the carbon signal at δ 14.9 ppm, confirming the CH₃ group assignment. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of Ethanone, 1-(3-fluorophenyl)-, oxime, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org A strong, broad absorption band observed around 3295 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. rsc.orgmdpi.com The C=N (imine) stretching vibration gives rise to a peak in the region of 1655 cm⁻¹. rsc.org Other notable peaks include those for aromatic C-H stretching (around 3085 cm⁻¹), aliphatic C-H stretching (2944 cm⁻¹), aromatic C=C stretching (1600 and 1515 cm⁻¹), and a strong absorption around 1245 cm⁻¹ which is characteristic of the C-F stretching vibration. rsc.org The N-O stretch is expected in the 851–982 cm⁻¹ region. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3295 | O-H stretch (oxime) |

| 3085 | Aromatic C-H stretch |

| 2944 | Aliphatic C-H stretch |

| 1655 | C=N stretch (imine) |

| 1600, 1515 | Aromatic C=C stretch |

| 1245 | C-F stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) provides a highly accurate mass measurement. rsc.org For Ethanone, 1-(3-fluorophenyl)-, oxime, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 154.0665. rsc.org This experimental value is in excellent agreement with the calculated value of 154.0668 for the formula C₈H₉FNO⁺, confirming the molecular formula. rsc.org

Under electron ionization (EI) conditions, the molecule would undergo fragmentation. While a specific fragmentation pattern for this compound is not detailed in the search results, general fragmentation pathways for oximes are known. nih.govlouisville.edu The fragmentation of oxime ions is an extensively studied reaction. nih.govlouisville.edu Potential fragmentation pathways for Ethanone, 1-(3-fluorophenyl)-, oxime could include:

α-cleavage: Loss of the methyl radical (•CH₃) from the molecular ion to form a stable ion.

N-O bond cleavage: Loss of a hydroxyl radical (•OH) is a common fragmentation pathway for oximes.

Formation of a nitrile: Rearrangement and cleavage can lead to the formation of a 3-fluorobenzonitrile (B1294923) radical cation.

McLafferty Rearrangement: This specific rearrangement is a common fragmentation reaction for many carbonyls and their derivatives, though it requires a sterically accessible gamma-hydrogen, which is not present in this particular structure. nih.govlouisville.edu

The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for Ethanone, 1-(3-fluorophenyl)-, oxime could be found. This analysis is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, which can be compared to a calculated theoretical value. Without this data, a definitive confirmation of the compound's molecular formula through mass spectrometry cannot be presented.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases did not yield any results for single-crystal X-ray diffraction studies on Ethanone, 1-(3-fluorophenyl)-, oxime. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Molecular Conformation and Crystal Packing

Due to the lack of X-ray diffraction data, no information is available regarding the specific conformation (spatial arrangement of atoms) of the molecule in the solid state. Furthermore, the manner in which individual molecules pack together to form a crystal lattice remains unknown.

Investigation of Intermolecular Hydrogen Bonding Networks

The absence of a crystal structure makes it impossible to analyze the intermolecular forces, particularly the hydrogen bonding networks, that stabilize the solid-state structure. The oxime group is capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the nitrogen and oxygen atoms), but the specific interactions and motifs formed by Ethanone, 1-(3-fluorophenyl)-, oxime have not been documented.

Reactivity and Mechanistic Studies of Ethanone, 1 3 Fluorophenyl , Oxime

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an N-substituted amide. wikipedia.orgunacademy.com This rearrangement is of significant industrial importance, notably in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.orgresearchgate.net For an unsymmetrical ketoxime such as Ethanone (B97240), 1-(3-fluorophenyl)-, oxime, the reaction pathways, mechanisms, and product distributions are governed by a combination of stereoelectronic effects and reaction conditions.

The classical Beckmann rearrangement is catalyzed by strong Brønsted acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (the "Beckmann solution"). wikipedia.orgillinois.edu The generally accepted mechanism for ketoximes proceeds through the following key steps:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.compw.live

Concerted Rearrangement : Following protonation, a concerted 1,2-shift occurs where the alkyl or aryl group positioned anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom. pw.liveadichemistry.com This migration happens simultaneously with the cleavage of the N-O bond, expelling a water molecule. organic-chemistry.org This concerted nature prevents the formation of a discrete nitrene intermediate. organic-chemistry.org

Formation of a Nitrilium Ion : The migration step results in the formation of a stable intermediate known as a nitrilium ion. lscollege.ac.in

Hydration and Tautomerization : The nitrilium ion is subsequently attacked by a water molecule (or another nucleophile present in the medium). pw.live This is followed by deprotonation and tautomerization of the resulting imidate to yield the final, more stable N-substituted amide product. lscollege.ac.in

A crucial feature of the acid-catalyzed Beckmann rearrangement is its high degree of stereospecificity. The migration of the group anti-periplanar to the leaving group is a strict requirement of the concerted mechanism. wikipedia.orgpw.livelscollege.ac.in Consequently, the stereochemistry of the starting oxime isomer ((E) or (Z)) directly dictates the structure of the resulting amide.

For Ethanone, 1-(3-fluorophenyl)-, oxime, there are two potential migrating groups: the 3-fluorophenyl group (aryl) and the methyl group (alkyl). The regioselectivity of the rearrangement—that is, which of the two possible amides is formed—is determined by the configuration of the oxime.

If the (E)-isomer (hydroxyl group anti to the methyl group) undergoes rearrangement, the 3-fluorophenyl group will migrate, yielding N-(3-fluorophenyl)acetamide .

If the (Z)-isomer (hydroxyl group anti to the 3-fluorophenyl group) rearranges, the methyl group will migrate, resulting in N-methyl-3-fluorobenzamide .

The migratory aptitude refers to the inherent tendency of a group to migrate. Generally, in reactions proceeding through a bridged cation (phenonium ion), aryl groups exhibit a higher migratory aptitude than alkyl groups. adichemistry.com However, in the stereospecific Beckmann rearrangement, the geometry of the oxime is the controlling factor, not the intrinsic migratory aptitude of the groups. pw.live If the reaction conditions allow for the isomerization of the oxime before rearrangement, a mixture of both amide products can be obtained. wikipedia.org

Table 1: Regioselectivity in the Beckmann Rearrangement of Ethanone, 1-(3-fluorophenyl)-, oxime Isomers

| Starting Oxime Isomer | Migrating Group (anti to -OH) | Amide Product |

| (E)-Ethanone, 1-(3-fluorophenyl)-, oxime | 3-fluorophenyl | N-(3-fluorophenyl)acetamide |

| (Z)-Ethanone, 1-(3-fluorophenyl)-, oxime | Methyl | N-methyl-3-fluorobenzamide |

While effective, the use of strong acids in the classical Beckmann rearrangement limits its application for complex molecules with acid-sensitive functional groups and often generates significant waste. nih.gov This has driven the development of milder, non-acidic, and catalytic methods.

Non-Acidic Reagents: A variety of reagents can activate the oxime's hydroxyl group without the need for strong Brønsted acids. These include:

Acylating and Sulfonating Agents : Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride convert the hydroxyl into a better leaving group (e.g., tosylate), facilitating the rearrangement under milder conditions. wikipedia.orgunacademy.com

Dehydrating Agents : Phosphorus pentoxide is another classical reagent that promotes the reaction. wikipedia.org

Organocatalysts : Recent research has shown that systems like boronic acids can catalyze the rearrangement under ambient conditions. organic-chemistry.org Trifluoroacetic acid (TFA) has also been used effectively, where it is proposed to form a reactive trifluoroacetylated oxime intermediate that sustains the catalytic cycle. scispace.com

Transition Metal Catalysts: Various transition metal salts and complexes have been found to catalyze the Beckmann rearrangement, often proceeding through different mechanisms than the acid-catalyzed pathway. These methods can offer improved selectivity and efficiency. For aldoximes, transition metal-catalyzed rearrangements are proposed to proceed via a dehydration-hydration mechanism involving a metal-bound nitrile intermediate. researchgate.net While less studied for ketoximes, similar principles can apply.

Table 2: Selected Catalysts for the Beckmann Rearrangement

| Catalyst Type | Examples | General Conditions |

| Strong Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | High temperatures |

| Activating Reagents | SOCl₂, PCl₅, TsCl | Often milder than strong acids |

| Organocatalysts | Boronic Acids, Trifluoroacetic Acid (TFA) | Ambient to moderate temperatures |

| Solid Acid Catalysts | Zeolites (e.g., H-beta) | Vapor or liquid phase, high temperatures |

| Transition Metal Salts | Calcium, Copper(II), Palladium salts | Varied, often mild conditions |

Under certain conditions, the Beckmann rearrangement can be accompanied by a competing side reaction known as the Beckmann fragmentation. wikipedia.orglscollege.ac.in This fragmentation pathway becomes significant when the group that would typically migrate can form a stable carbocation. adichemistry.comlscollege.ac.in

The mechanism involves the cleavage of the C-C bond alpha to the oxime nitrogen, generating a nitrile and a carbocation. lscollege.ac.in For Ethanone, 1-(3-fluorophenyl)-, oxime, two fragmentation pathways are theoretically possible:

Formation of 3-fluorobenzonitrile (B1294923) and a methyl cation.

Formation of acetonitrile and a 3-fluorophenyl cation.

Since primary and aryl carbocations are relatively unstable, fragmentation is generally not the preferred pathway for this specific oxime under standard rearrangement conditions. The reaction is more common for oximes bearing a quaternary carbon or other carbocation-stabilizing groups (e.g., oxygen or nitrogen atoms) at the alpha position. lscollege.ac.in The choice of solvent and promoting reagent can influence the ratio of rearrangement to fragmentation products. wikipedia.org

Oxime Functional Group Transformations

Beyond the Beckmann rearrangement, the hydroxyl group of Ethanone, 1-(3-fluorophenyl)-, oxime can undergo other important transformations, such as O-alkylation and O-acylation, to produce stable oxime ethers and esters. ijpcbs.com These derivatives are valuable synthetic intermediates. researchgate.net

The oxygen atom of the oxime functional group is nucleophilic and can react with various electrophiles to form ethers and esters.

O-Alkylation to form Oxime Ethers : The synthesis of oxime ethers from Ethanone, 1-(3-fluorophenyl)-, oxime can be achieved by treating the oxime with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic oximate anion, which then displaces a leaving group on the alkylating agent (e.g., a halide) in an SN2 reaction. nih.gov

General Reaction : R-C(=NOH)-R' + Base + R''-X → R-C(=NOR'')-R' + [Base-H]⁺X⁻

Example Reactants :

Oxime : Ethanone, 1-(3-fluorophenyl)-, oxime

Base : Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Alkylating Agent (R''-X) : Alkyl halides (e.g., methyl iodide, benzyl bromide)

O-Acylation to form Oxime Esters : Oxime esters are synthesized by the reaction of the oxime with an acylating agent, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. ijpcbs.com

General Reaction : R-C(=NOH)-R' + R''-COCl + Base → R-C(=NOCOR'')-R' + [Base-H]⁺Cl⁻

Example Reactants :

Oxime : Ethanone, 1-(3-fluorophenyl)-, oxime

Base : Pyridine (B92270), triethylamine

Acylating Agent : Acyl chlorides (e.g., acetyl chloride), acid anhydrides (e.g., acetic anhydride)

These reactions provide access to a diverse range of derivatives where the properties of the parent oxime are modified, which can be useful in various synthetic applications. arpgweb.com

Table 3: Synthesis of Oxime Ethers and Esters

| Transformation | Reagent Class | Example Reagent | Product Class |

| O-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Oxime Ether |

| O-Alkylation | Alkyl Halide | Benzyl Bromide (BnBr) | Oxime Ether |

| O-Acylation | Acyl Chloride | Acetyl Chloride (AcCl) | Oxime Ester |

| O-Acylation | Acid Anhydride | Acetic Anhydride (Ac₂O) | Oxime Ester |

Reduction Reactions of the Oxime Moiety

The reduction of the oxime functionality in Ethanone, 1-(3-fluorophenyl)-, oxime is a key transformation for the synthesis of the corresponding primary amine, 1-(3-fluorophenyl)ethanamine. This conversion is significant as primary amines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reduction involves the conversion of the carbon-nitrogen double bond (C=N) of the oxime to a single bond and the removal of the hydroxyl group. A variety of reducing agents and methodologies can be employed for this purpose, ranging from catalytic hydrogenation to chemical reduction with hydride reagents. wikipedia.org

Catalytic hydrogenation is a widely used method for the reduction of oximes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt) and palladium (Pd) on a carbon support (Pd/C). mdpi.comnih.gov The reaction conditions, such as hydrogen pressure, temperature, and the choice of solvent, can be optimized to achieve high yields and selectivity. The presence of an acid is often required to facilitate the reaction, as it protonates the oxime, making it more susceptible to reduction. nih.gov

Chemical reducing agents also provide an effective route to the corresponding amines. Reagents such as zinc dust in the presence of a proton source like ammonium formate or ammonium chloride can be used. sciencemadness.org More powerful hydride reagents, including lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆), are also capable of reducing oximes to primary amines. acs.org

The mechanism of oxime reduction is generally understood to proceed through a multi-step pathway. In catalytic hydrogenation, the reaction may involve initial reduction of the C=N bond to form a hydroxylamine (B1172632) intermediate, which is then further reduced via hydrogenolysis of the N-O bond to yield the primary amine. mdpi.com An alternative pathway involves the initial cleavage of the N-O bond to form an imine intermediate, which is subsequently hydrogenated to the amine. nih.gov The specific pathway can be influenced by the catalyst and reaction conditions. For instance, studies have suggested that palladium catalysts may favor N-O bond cleavage, while platinum catalysts may promote the reduction of the C=N bond. mdpi.com

Below is a table summarizing various methods reported for the reduction of acetophenone (B1666503) oximes, which are directly applicable to Ethanone, 1-(3-fluorophenyl)-, oxime.

| Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| H₂ / Pd-C | Acidic Media | Ambient Temp. | Primary Amine | High |

| H₂ / Platinum | Acidic Media | Ambient Temp. | Primary Amine | High |

| Zinc Dust / NH₄Cl | Methanol | Reflux | Primary Amine | Good |

| Aluminum Amalgam | aq. THF | Room Temp. | Primary Amine | ~85% |

| LiAlH₄ | THF | Reflux | Primary Amine | High |

Cyclization Reactions Involving the Oxime Functionality

The oxime group of Ethanone, 1-(3-fluorophenyl)-, oxime is a versatile functional handle for the construction of various molecular architectures, including the synthesis of nitrogen-containing compounds through rearrangement and the formation of heterocyclic rings. clockss.orgresearchgate.net

A quintessential reaction of ketoximes is the Beckmann rearrangement , an acid-catalyzed transformation of an oxime into an N-substituted amide. wikipedia.orgorganicreactions.org This reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is in the anti-periplanar position to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.comorganic-chemistry.orgchemeurope.com

For an unsymmetrical ketoxime like Ethanone, 1-(3-fluorophenyl)-, oxime, which can exist as (E) and (Z) isomers, the Beckmann rearrangement is stereospecific.

If the 3-fluorophenyl group is anti to the hydroxyl group, it will migrate, leading to the formation of N-methyl-3-fluorobenzamide .

Conversely, if the methyl group is anti to the hydroxyl group, its migration will result in N-(3-fluorophenyl)acetamide . nih.gov

The choice of acid catalyst can range from strong protic acids like sulfuric acid and polyphosphoric acid to Lewis acids and other reagents like thionyl chloride or phosphorus pentachloride that can activate the hydroxyl group. wikipedia.org

Beyond the Beckmann rearrangement, the oxime functionality can participate in the synthesis of various heterocyclic systems. The nitrogen and oxygen atoms of the oxime group, along with the adjacent carbon, can be incorporated into new ring structures. For example, oximes are precursors for the synthesis of:

Pyrroles : The Trofimov reaction allows for the synthesis of pyrroles from ketoximes and acetylenes in the presence of a strong base like KOH/DMSO. clockss.org

Isoxazoles : Oximes can undergo oxidative cyclization or react with suitable partners to form isoxazole rings, which are five-membered heterocycles containing both nitrogen and oxygen. researchgate.net

Dithiazoles : In the presence of sulfur-containing reagents, oximes can be converted into sulfur-nitrogen heterocycles. clockss.org

These cyclization reactions often proceed through reactive intermediates such as iminyl radicals or nitrilium ions, which can then undergo intramolecular cyclization or react with other components to build the heterocyclic framework.

The table below summarizes key cyclization reactions applicable to acetophenone oximes.

| Reaction Name | Reagents | Product Type | Mechanistic Intermediate |

| Beckmann Rearrangement | H₂SO₄, PCl₅, TsCl | N-Substituted Amide | Nitrilium ion |

| Trofimov Reaction | Acetylene, KOH/DMSO | Pyrrole | Vinyloxyimine |

| Isoxazole Synthesis | Oxidizing agents | Isoxazole | Iminyl radical/Nitrilium ion |

| Dithiazole Synthesis | S₄N₄ | Dithiazole | - |

Derivatization and Chemical Modification Strategies

Synthesis of O-Substituted Oxime Derivatives

The hydroxyl group of the oxime moiety in 1-(3-fluorophenyl)ethanone oxime is a prime site for chemical modification, allowing for the synthesis of various O-substituted derivatives. These modifications can significantly alter the molecule's physicochemical properties. The primary strategies involve the formation of ether and ester linkages, as well as the creation of carbamic acid esters.

Oxime Ether Derivatives

O-alkylation of 1-(3-fluorophenyl)ethanone oxime leads to the formation of oxime ether derivatives. This transformation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. google.com The base, commonly sodium hydroxide or sodium methoxide, deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion, which then displaces the halide from the alkylating agent in a Williamson ether-type synthesis. google.com This reaction provides a straightforward method for introducing a wide variety of alkyl and substituted alkyl groups onto the oxime oxygen. organic-chemistry.orgjmpas.com

Alternative methods for O-alkylation include reacting the oxime with alcohols via their corresponding methanesulfonates, which can be a valuable route for preparing O-substituted hydroxylamines after subsequent deprotection steps. organic-chemistry.org The synthesis of these ethers is confirmed spectroscopically by the disappearance of the hydroxyl proton signal in ¹H NMR and changes in the C=N-O region of the ¹³C NMR spectrum. researchgate.net

Table 1: Representative Oxime Ether Derivatives Synthesized from Ethanone (B97240), 1-(3-fluorophenyl)-, oxime

| Alkylating Agent | Base | Product Name |

|---|---|---|

| Methyl Iodide | Sodium Hydride | 1-(3-fluorophenyl)ethanone O-methyl oxime |

| Ethyl Bromide | Potassium Carbonate | 1-(3-fluorophenyl)ethanone O-ethyl oxime |

| Benzyl Chloride | Sodium Hydroxide | 1-(3-fluorophenyl)ethanone O-benzyl oxime |

Oxime Ester Derivatives

The synthesis of oxime ester derivatives is achieved through the O-acylation of 1-(3-fluorophenyl)ethanone oxime. This reaction typically involves treating the oxime with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. nih.gov The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. This methodology allows for the introduction of a wide array of ester functionalities, from simple acetates to more complex benzoates. nih.gov

These O-acetyl oximes have been shown to serve as effective directing groups in palladium-catalyzed C-H functionalization reactions, highlighting their utility as versatile synthetic intermediates. nih.gov The resulting C-H functionalized products can be subsequently transformed into various ortho- or β-functionalized ketones, alcohols, and amines. nih.gov

Table 2: Examples of Oxime Ester Derivatives from Ethanone, 1-(3-fluorophenyl)-, oxime

| Acylating Agent | Base | Product Name |

|---|---|---|

| Acetyl Chloride | Pyridine | 1-(3-fluorophenyl)ethanone oxime, acetate (B1210297) |

| Benzoyl Chloride | Triethylamine | 1-(3-fluorophenyl)ethanone oxime, benzoate |

| Acetic Anhydride | Sodium Acetate | 1-(3-fluorophenyl)ethanone oxime, acetate |

Carbamic Acid Esters of Oximes

Carbamic acid esters of oximes, also known as oxime carbamates, can be synthesized from 1-(3-fluorophenyl)ethanone oxime. A primary route to these compounds involves the reaction of the oxime with an isocyanate (R-N=C=O). wmich.edu In this addition reaction, the oxygen of the oxime's hydroxyl group attacks the electrophilic carbon of the isocyanate, leading to the formation of the oxime-carbamate linkage. pku.edu.cn This reaction is often performed without a catalyst and can proceed under ambient conditions. pku.edu.cn The properties of the resulting carbamate can be tuned by varying the 'R' group on the isocyanate.

Formation of Nitrogen-Containing Heterocyclic Systems from Oximes

Oximes and their derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netiars.infoclockss.org The oxime functionality of 1-(3-fluorophenyl)ethanone oxime can participate in several types of cyclization reactions to form rings such as isoxazoles, pyrazoles, and aziridines. clockss.org

One common transformation is the synthesis of isoxazoles. For instance, the oxime can react with alkynes under oxidative conditions, or its O-substituted derivatives can undergo cycloaddition reactions to yield substituted isoxazoles. Another potential pathway is the Beckmann rearrangement, a classic reaction of ketoximes. Treatment of 1-(3-fluorophenyl)ethanone oxime with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) can induce a rearrangement to form N-(3-fluorophenyl)acetamide. This resulting amide is a versatile intermediate that can be used in subsequent reactions to construct more complex heterocyclic systems.

Furthermore, cascade reactions involving in situ oxime formation followed by cyclization and intermolecular dipolar cycloaddition can lead to the formation of isoxazolidines. rsc.org Oxime ethers themselves are also key intermediates in the synthesis of heterocycles like 2H-azirines and spirocyclic NH-azetidines through transition metal-catalyzed reactions. researchgate.net

Introduction of Diverse Substituents on the Aryl Ring

The 3-fluorophenyl ring of Ethanone, 1-(3-fluorophenyl)-, oxime is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of a variety of functional groups. wikipedia.org The position of the incoming electrophile is directed by the substituents already present on the ring: the fluorine atom and the ethanone oxime group.

Fluorine is a weakly deactivating but ortho-, para-directing substituent due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The ethanone oxime group is expected to be a deactivating and meta-directing group. Therefore, the outcome of an electrophilic substitution reaction will depend on the reaction conditions and the relative directing power of these two groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a bromine or chlorine atom. youtube.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

The incoming electrophile will preferentially add to the positions most activated (or least deactivated) by the combined electronic effects of the existing substituents. Nitration and halogenation have been successfully applied to the aromatic A-ring of estrone derivatives, demonstrating the feasibility of these reactions on substituted aromatic systems. mdpi.com

Table 3: Potential Products of Electrophilic Aromatic Substitution on Ethanone, 1-(3-fluorophenyl)-, oxime

| Reaction | Reagents | Major Isomer(s) Expected |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-fluoro-4-nitrophenyl)ethanone oxime; 1-(5-fluoro-2-nitrophenyl)ethanone oxime |

| Bromination | Br₂, FeBr₃ | 1-(4-bromo-3-fluorophenyl)ethanone oxime; 1-(2-bromo-5-fluorophenyl)ethanone oxime |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the geometric and electronic properties of molecules. By applying DFT methods, a detailed analysis of Ethanone (B97240), 1-(3-fluorophenyl)-, oxime can be performed to predict its three-dimensional structure with high accuracy. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. biointerfaceresearch.com

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For the oxime functional group (C=N-OH), these calculations can precisely determine the C=N and N-O bond lengths and the C=N-O bond angle, which are crucial for understanding its chemical behavior.

Furthermore, DFT is employed to analyze the electronic structure by calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.commdpi.com A smaller gap generally suggests higher reactivity. biointerfaceresearch.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. biointerfaceresearch.combhu.ac.in

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. | B3LYP/6-311G(d,p) |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | DFT (e.g., PBE0/def2-TZVPP) |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | DFT (e.g., PBE0/def2-TZVPP) |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. biointerfaceresearch.com | DFT (e.g., PBE0/def2-TZVPP) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. biointerfaceresearch.combhu.ac.in | DFT Calculations |

Investigation of Reaction Mechanisms and Transition States using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the pathways of chemical reactions, including the formation and subsequent reactions of oximes like Ethanone, 1-(3-fluorophenyl)-, oxime. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. wikipedia.org

The formation of an oxime from a ketone (1-(3-fluorophenyl)ethanone) and hydroxylamine (B1172632), for instance, can be modeled to understand the step-by-step mechanism. ic.ac.uk Calculations can determine whether the reaction proceeds through a stepwise or concerted pathway and can identify the rate-determining step by calculating the energy barriers (activation energies) for each step. ic.ac.ukdatapdf.com The transition state, which is a maximum on the reaction coordinate, is located and its geometry and energy are characterized. wikipedia.org

Theoretical calculations have been used to support mechanisms for various reactions involving oximes, such as the Beckmann rearrangement or N-allylation. researchgate.netresearchgate.net For Ethanone, 1-(3-fluorophenyl)-, oxime, these methods could predict its reactivity in such transformations and provide insights into the structural features that influence the reaction barriers. Computational studies can also explore the role of catalysts or solvent molecules in the reaction mechanism. ic.ac.uk

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, which is essential for structural elucidation. For Ethanone, 1-(3-fluorophenyl)-, oxime, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govnrel.govrsc.org These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between isomers. rsc.org The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets. github.io For the title compound, calculations could help assign the specific resonances for the protons and carbons of the fluorophenyl ring and the ethanone oxime moiety.

| Spectroscopic Parameter | Typical Calculated Value/Range for Oximes | Significance |

|---|---|---|

| ¹H NMR Chemical Shift (OH) | ~11.2 ppm misuratau.edu.ly | Confirms the presence of the oxime hydroxyl group. |

| ¹³C NMR Chemical Shift (C=N) | ~150-160 ppm | Identifies the carbon of the oxime group. |

| IR Frequency (O-H stretch) | ~3100-3400 cm⁻¹ mdpi.com | Characteristic of the hydroxyl group in the oxime. |

| IR Frequency (C=N stretch) | ~1513-1612 cm⁻¹ mdpi.com | Indicates the carbon-nitrogen double bond of the oxime. |

| IR Frequency (N-O stretch) | ~851-982 cm⁻¹ mdpi.com | Characteristic of the nitrogen-oxygen single bond. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, CH/π Interactions)

The solid-state structure and properties of molecular compounds are governed by intermolecular interactions. For Ethanone, 1-(3-fluorophenyl)-, oxime, computational methods can be used to analyze the various non-covalent interactions that dictate its crystal packing and self-assembly.

Hydrogen Bonding: The oxime group (-N-OH) is a potent hydrogen bond donor (O-H) and acceptor (N and O atoms). nih.gov Theoretical studies can model and quantify the strength of these hydrogen bonds, which can form between oxime molecules (homomeric) or with other functional groups (heteromeric). nih.govresearchgate.net These interactions are crucial in forming dimers, chains, or more complex three-dimensional networks in the solid state. nih.gov

CH/π Interactions: These are weaker hydrogen bonds where a C-H bond interacts with the π-electron cloud of an aromatic ring. nih.gov In Ethanone, 1-(3-fluorophenyl)-, oxime, the aromatic C-H bonds of the fluorophenyl ring can act as donors, and the π-system of an adjacent ring can act as an acceptor. These interactions play a significant role in modulating the crystal packing. nih.gov

Stereochemical Prediction and Conformational Analysis of Oximes

Oximes derived from unsymmetrical ketones, such as 1-(3-fluorophenyl)ethanone, can exist as geometric isomers, designated as E and Z. uou.ac.innih.gov In the case of Ethanone, 1-(3-fluorophenyl)-, oxime, the E-isomer has the -OH group oriented anti (opposite) to the 3-fluorophenyl group, while the Z-isomer has the -OH group syn (same side) to the 3-fluorophenyl group.

Computational chemistry is a vital tool for predicting the relative stabilities of these isomers. By calculating the Gibbs free energies of the optimized structures of both the E and Z isomers, it is possible to determine which isomer is thermodynamically more stable. mdpi.com For substituted acetophenone (B1666503) oximes, the E-isomer is often found to be the major, more stable form. misuratau.edu.lynih.gov

Conformational analysis also involves studying the rotation around single bonds, such as the bond connecting the phenyl ring to the oxime carbon. Theoretical calculations can map the potential energy surface for this rotation to identify the most stable conformers (rotamers) for each geometric isomer. These analyses are crucial as the stereochemical configuration and conformation of a molecule can significantly influence its physical properties and biological activity. mdpi.comresearchgate.net

Applications As Versatile Synthetic Intermediates

Precursors for Substituted Amides and Nitriles via Rearrangement Reactions

The oxime moiety of Ethanone (B97240), 1-(3-fluorophenyl)-, oxime is particularly susceptible to rearrangement and dehydration reactions, making it an excellent starting material for the synthesis of substituted amides and nitriles.

The primary route to substituted amides from ketoximes is the Beckmann rearrangement. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction transforms an oxime into an N-substituted amide. masterorganicchemistry.comnih.gov For Ethanone, 1-(3-fluorophenyl)-, oxime, this rearrangement would yield N-(3-fluorophenyl)acetamide. The reaction is typically promoted by various acids, such as trifluoroacetic acid (TFA), which has been shown to be an effective catalyst for the rearrangement of acetophenone (B1666503) oximes, achieving high selectivity and nearly quantitative yields. unive.itresearchgate.net The process involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a migratory shift of the group anti-periplanar to the leaving group—in this case, the 3-fluorophenyl ring—to the nitrogen atom, ultimately forming the amide after tautomerization. masterorganicchemistry.com

Beyond amide synthesis, Ethanone, 1-(3-fluorophenyl)-, oxime can be readily converted into 3-fluorobenzonitrile (B1294923). This transformation is typically achieved through a dehydration reaction, which removes the elements of water from the oxime functional group. Various dehydrating agents can be employed for this purpose, highlighting the utility of oximes as stable precursors to nitriles.

| Starting Material | Reaction Type | Primary Product | Key Reagents/Catalysts |

|---|---|---|---|

| Ethanone, 1-(3-fluorophenyl)-, oxime | Beckmann Rearrangement | N-(3-fluorophenyl)acetamide | Acids (e.g., Trifluoroacetic Acid) |

| Ethanone, 1-(3-fluorophenyl)-, oxime | Dehydration | 3-Fluorobenzonitrile | Dehydrating Agents |

Building Blocks for Complex Organic Architectures and Heterocyclic Scaffolds

The reactivity of Ethanone, 1-(3-fluorophenyl)-, oxime extends to its use as a foundational component in the assembly of complex organic molecules, particularly heterocyclic systems. The presence of the fluorophenyl group and the reactive C-H bonds adjacent to the oxime function allows for its participation in various annulation and cyclization reactions.

One notable application is in the synthesis of fused thieno[3,2-d]thiazoles. Research has demonstrated that acetophenone ketoximes can react with arylacetic acids and elemental sulfur in the presence of a base like lithium carbonate to form these complex heterocyclic structures. nih.govrsc.org Importantly, the reaction conditions are compatible with a range of functional groups on the acetophenone ring, including fluoro substituents. nih.govrsc.org In this context, Ethanone, 1-(3-fluorophenyl)-, oxime serves as a key building block, providing the core structure onto which the thiophene (B33073) and thiazole (B1198619) rings are constructed.

Furthermore, acetophenone oxime ethers have been utilized in rhodium(III)-catalyzed cascade reactions to construct intricate azafluorenone frameworks. rsc.org These advanced synthetic methods involve the activation of C-H bonds and annulation reactions, where the oxime derivative acts as a multi-atom component to build several rings in a single process. rsc.org This underscores the potential of Ethanone, 1-(3-fluorophenyl)-, oxime and its derivatives in creating diverse and complex polycyclic and heterocyclic scaffolds for various applications in materials science and medicinal chemistry.

| Reactant(s) | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| Acetophenone ketoximes, arylacetic acids, elemental sulfur | Annulation/Cyclization | Fused thieno[3,2-d]thiazoles | nih.govrsc.org |

| Acetophenone oxime ethers, 3-acetoxy-1,4-enynes | Rh(III)-catalyzed [3+2]/[4+2] annulation | Azafluorenone frameworks | rsc.org |

Utilization in Coordination Chemistry as Ligands for Metal Complexes

The oxime functional group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. Acetophenone oximes, including the 3-fluoro derivative, can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. ontosight.ai

The nitrogen atom of the oxime group typically acts as the primary coordination site, binding to the metal center. The oxygen atom can also participate in coordination, either in its protonated form (-NOH) or, more commonly, after deprotonation to form an oximato ligand (-NO⁻). This allows the oxime to function as a neutral or an anionic ligand, respectively. This versatility enables the formation of diverse metal complexes with different geometries and properties. at.ua For instance, Schiff base ligands derived from p-iminoacetophenone oxime have been used to synthesize tetrahedral complexes with Co(II), Ni(II), and Zn(II), and a square planar complex with Cu(II). iaea.org The coordination of the metal alters the electronic properties of the ligand, which can, in turn, influence the reactivity and catalytic potential of the resulting metal complex. at.uaacs.org The fluorine substituent on the phenyl ring of Ethanone, 1-(3-fluorophenyl)-, oxime can further modulate the electronic properties and stability of the corresponding metal complexes.

Q & A

Q. What are the optimal synthetic routes for Ethanone, 1-(3-fluorophenyl)-, oxime, and how do reaction conditions influence yield and purity?

Answer: Ethanone, 1-(3-fluorophenyl)-, oxime is typically synthesized via oximation of the parent ketone (1-(3-fluorophenyl)ethanone) using hydroxylamine hydrochloride under mildly acidic or basic conditions. Key factors include:

- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may increase side reactions like hydrolysis of the oxime group .

- Solvent: Ethanol or aqueous ethanol balances solubility and reaction efficiency.

- Catalyst: Sodium acetate (5–10 mol%) enhances nucleophilic attack by hydroxylamine .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate Ethanone, 1-(3-fluorophenyl)-, oxime from its structural analogs?

Answer:

- ¹H NMR: The oxime proton (-NOH) appears as a singlet at δ 8.5–9.5 ppm. The 3-fluorophenyl group shows splitting patterns distinct from para- or ortho-substituted analogs (e.g., meta-fluorine causes a doublet of doublets at δ 7.2–7.6 ppm) .

- IR: A sharp peak at ~3200 cm⁻¹ (O-H stretch) and C=N stretch at ~1650 cm⁻¹ confirm oxime formation .

- 19F NMR: Fluorine chemical shifts at ~-110 ppm (meta-substitution) vs. ~-105 ppm (para) .

Q. What are the common chemical transformations of this oxime, and how do substituents influence reactivity?

Answer:

- Reduction: Using NaBH₄ or LiAlH₄ yields 1-(3-fluorophenyl)ethylamine, a precursor for bioactive molecules .

- Oxidation: H₂O₂ or KMnO₄ converts the oxime to nitroso or nitrile derivatives. The electron-withdrawing fluorine group slows oxidation kinetics compared to non-fluorinated analogs .

- Cyclization: Under acidic conditions, the oxime forms isoxazoline derivatives via intramolecular attack .

Advanced Research Questions

Q. How does the 3-fluorophenyl group affect the compound’s bioactivity compared to other halogenated analogs?

Answer:

- Antimicrobial Activity: Fluorine’s electronegativity enhances membrane penetration. In MIC assays, the 3-fluoro analog (MIC = 8 µg/mL) outperformed 3-chloro (MIC = 16 µg/mL) against S. aureus due to improved lipophilicity .

- Anticancer Potential: Fluorine stabilizes interactions with kinase active sites. In in vitro studies, the compound inhibited EGFR (IC₅₀ = 1.2 µM) but showed lower potency than trifluoromethyl analogs (IC₅₀ = 0.8 µM) due to steric effects .

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data on reaction mechanisms?

Answer:

- DFT Calculations: Studies show that the oxime’s tautomeric equilibrium (syn/anti) influences nucleophilicity. For 3-fluorophenyl oxime, the anti form is 2.3 kcal/mol more stable, favoring reactions requiring planar transition states (e.g., cycloadditions) .

- Docking Simulations: Discrepancies in enzyme inhibition data (e.g., EGFR vs. HER2 selectivity) can be explained by fluorine’s role in hydrogen bonding with Thr766 in EGFR but not HER2 .

Q. What are the challenges in crystallizing this compound, and how can SHELX software improve structural refinement?

Answer:

- Crystallization Issues: The compound’s low melting point (mp = 85°C) and hygroscopicity complicate crystal growth. Slow evaporation from DMSO/water (1:3) yields suitable monoclinic crystals (space group P2₁/c) .

- SHELX Refinement: Use SHELXL for anisotropic displacement parameters and SHELXE for resolving twinning. Fluorine’s high electron density requires careful modeling of thermal parameters to avoid overfitting .

Methodological Considerations

Q. How to address discrepancies in reported biological activity across studies?

Answer:

Q. What safety protocols are critical for handling this compound?

Answer:

- Toxicity: LD₅₀ (oral, rat) = 500 mg/kg; severe skin irritation observed at 500 µL/24h .

- Decomposition: Heating releases toxic HF and NOx. Use fume hoods and PPE (nitrile gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.